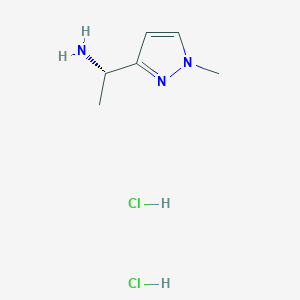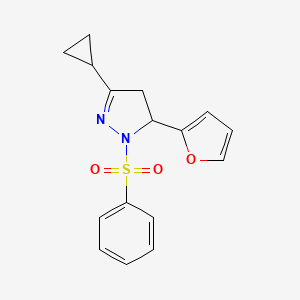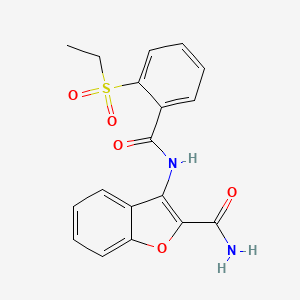
(1S)-1-(1-Methylpyrazol-3-yl)ethanamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(1-Methylpyrazol-3-yl)ethanamine;dihydrochloride, also known as MPEDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MPEDA is a chiral molecule, meaning it exists in two enantiomeric forms, with only one form being biologically active.
Aplicaciones Científicas De Investigación
Antibacterial and Chemotherapeutic Properties
Research involving related pyrazole compounds has shown that these compounds can be synthesized with various chemical modifications to exhibit antibacterial properties and potential chemotherapeutic effects. For instance, the synthesis and characterization of alkoxy isoindole-1,3-diones tetra-azabenzo(f)azulenes revealed their antibacterial activity against various bacterial strains, suggesting their potential for chemotherapeutic applications (Ahmed et al., 2006).
Synthesis and Catalysis
Further investigations into the compound's derivatives have been reported for their synthesis and catalytic applications. For example, the iron-catalyzed selective oxidation of N-methyl amines facilitated the efficient synthesis of methylene-bridged bis-1,3-dicarbonyl compounds, illustrating the compound's utility in organic synthesis and catalysis (Li et al., 2009).
Nucleophilic Substitution Reactions
The compound has been studied for its reactions with nucleophiles, leading to the formation of various substituted compounds. Such reactions are of interest in synthetic organic chemistry, demonstrating the versatility of pyrazole-based compounds in nucleophilic substitution reactions (Castellanos et al., 1985).
DNA Binding and Cytotoxicity Studies
Cu(II) complexes with tridentate ligands related to pyrazole compounds have shown good DNA binding propensity and exhibit nuclease activity, suggesting their potential application in the study of DNA interactions and cytotoxicity (Kumar et al., 2012).
Propiedades
IUPAC Name |
(1S)-1-(1-methylpyrazol-3-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-5(7)6-3-4-9(2)8-6;;/h3-5H,7H2,1-2H3;2*1H/t5-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQIBDJJBIZAAS-XRIGFGBMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NN(C=C1)C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(1-Methylpyrazol-3-yl)ethanamine;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2829079.png)






![1-(4-methoxyphenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2829094.png)




